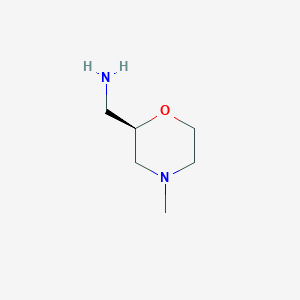
5-(tert-Butoxycarbonyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butoxycarbonyl)nicotinic acid is a chemical compound with the molecular formula C11H14N2O4 . The IUPAC name for this compound is 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Novel Herbicide Development
Research has shown that derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, exhibit significant herbicidal activity against certain weeds. This suggests that 5-(tert-Butoxycarbonyl)nicotinic acid could be a precursor in the synthesis of these compounds, offering a natural-product-based approach to weed management in agriculture. The structure-activity relationships derived from these studies could guide the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Lipid-modifying Effects and Receptors
Nicotinic acid, a key component in the structure of this compound, has been known for its lipid-lowering effects, particularly through the inhibition of lipolysis in adipose tissue. This action is mediated by specific G-protein-coupled receptors, such as PUMA-G/HM74 in humans, which are highly expressed in adipose tissue. The binding of nicotinic acid to these receptors results in decreased lipolysis and has implications for treating dyslipidemia (S. Tunaru et al., 2003). Further research identified HM74A as a high-affinity receptor for nicotinic acid, highlighting its role in the drug's mechanism of action and opening avenues for the development of more effective dyslipidemia treatments (A. Wise et al., 2003).
Atherosclerosis Prevention
Nicotinic acid has also been demonstrated to inhibit the progression of atherosclerosis independently of its lipid-modifying effects, through the activation of the GPR109A receptor on immune cells. This finding underscores the potential of nicotinic acid and its derivatives in treating atherosclerosis by leveraging its anti-inflammatory effects on immune cells, apart from its conventional lipid-lowering properties (Martina Lukasova et al., 2011).
Industrial Applications
On the industrial front, nicotinic acid, closely related to this compound, is vital in food, pharmaceutical, and biochemical industries. The search for greener production methods of nicotinic acid highlights the environmental and economic importance of developing sustainable production technologies. This effort aligns with the broader goals of green chemistry, aiming to reduce environmental impact while meeting industrial needs (Dawid Lisicki et al., 2022).
Mechanism of Action
Mode of Action
The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the BOC group in 5-(tert-Butoxycarbonyl)nicotinic acid could potentially be removed under certain conditions, releasing the active nicotinic acid moiety.
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-4-7(9(13)14)5-12-6-8/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBHLCNFHSXYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

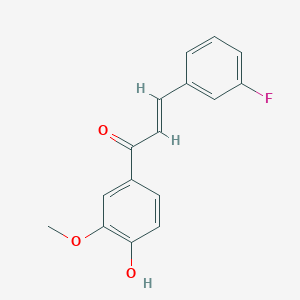
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2868736.png)
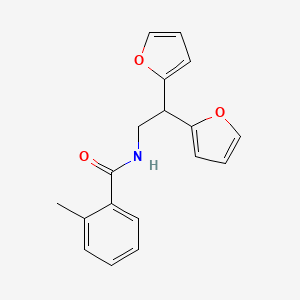

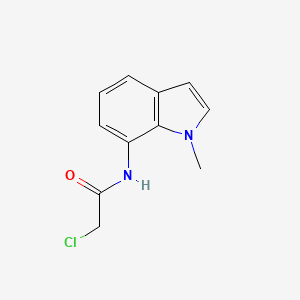
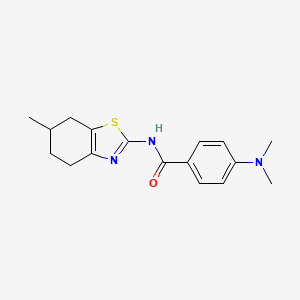

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2868743.png)
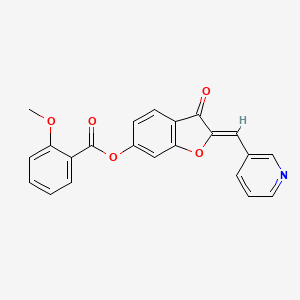
![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)
![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)
![6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2868749.png)
